REACTION_CXSMILES
|
[C:1]([O:4][C:5]([C:9](=[O:19])[CH2:10][C:11](=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[CH:6]OC)(=[O:3])[CH3:2]>C1(C)C=CC=CC=1>[C:1]([O:4][C:5]1[C:9](=[O:19])[CH:10]=[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[O:18][CH:6]=1)(=[O:3])[CH3:2]
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Name
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1-methoxy-3,5-dioxo-5-phenylpent-1-en-2-yl acetate
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Quantity
|
3.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=COC)C(CC(C1=CC=CC=C1)=O)=O
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Name
|
pyridinium j-toluenesulfonate
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Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux under a nitrogen atmosphere for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
before being cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (80 g Si02, 0-100% ethyl acetate/hexanes gradient elution)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=COC(=CC1=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |